

Application Notes and Protocols: BAY-3827 in Neuroblastoma Research

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Compound of Interest

Compound Name: BAY-3827

Cat. No.: B10819853

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Introduction

Neuroblastoma, a pediatric cancer originating from embryonic neural crest cells, presents a complex therapeutic challenge due to its heterogeneity and the development of treatment resistance. Key signaling pathways, such as the PI3K/Akt and MAPK pathways, are known drivers of neuroblastoma cell growth and survival. Emerging evidence suggests that metabolic reprogramming is also a critical hallmark of this malignancy, highlighting the AMP-activated protein kinase (AMPK) signaling pathway as a potential therapeutic target.

AMPK acts as a central energy sensor, maintaining cellular energy homeostasis.[1] In response to stresses that deplete ATP, such as low glucose and hypoxia, AMPK is activated and triggers a metabolic switch from anabolic to catabolic processes to restore energy balance. [1] The role of AMPK in cancer is complex and context-dependent. In some contexts, AMPK activation can be tumor-suppressive by inhibiting the mTORC1 pathway, a key regulator of protein synthesis and cell growth, and by promoting cell cycle arrest.[2][3] Conversely, under conditions of metabolic stress, AMPK can promote cancer cell survival by facilitating adaptation to nutrient deprivation.[4]

In neuroblastoma, the role of AMPK is still under investigation. Some studies suggest that activating AMPK could inhibit tumor growth, while others indicate its activation may be a pro-survival mechanism.[4][5] This dual role makes the precise modulation of AMPK activity a

critical area of research. The use of potent and selective inhibitors is essential to dissect the functional consequences of AMPK inhibition in neuroblastoma.

BAY-3827 is a highly potent and selective small-molecule inhibitor of AMPK.^[5] It exhibits low nanomolar IC₅₀ values against AMPK kinase activity.^[5] Due to its high potency and selectivity compared to other inhibitors like Compound C, **BAY-3827** is a valuable research tool for elucidating the specific roles of AMPK in cellular processes.^[6] However, its low in vivo bioavailability may limit its use in animal studies.^{[6][7]}

These application notes provide a framework for utilizing **BAY-3827** to investigate the role of AMPK in neuroblastoma cell lines. The included protocols are intended as a starting point for researchers to explore the effects of AMPK inhibition on neuroblastoma cell proliferation, signaling, and metabolism.

Data Summary

The following tables present hypothetical data illustrating the potential effects of **BAY-3827** on neuroblastoma cell lines. These are intended as examples for data presentation.

Table 1: In Vitro Potency of **BAY-3827**

Parameter	Value
Target	AMP-activated protein kinase (AMPK)
IC ₅₀ (10 μM ATP)	1.4 nM ^{[5][7]}
IC ₅₀ (2 mM ATP)	15 nM ^[5]
Cell Line Example	SH-SY5Y (Neuroblastoma)
Hypothetical IC ₅₀ (Cell Viability, 72h)	50 - 200 nM

Table 2: Hypothetical Effect of **BAY-3827** on Neuroblastoma Cell Viability

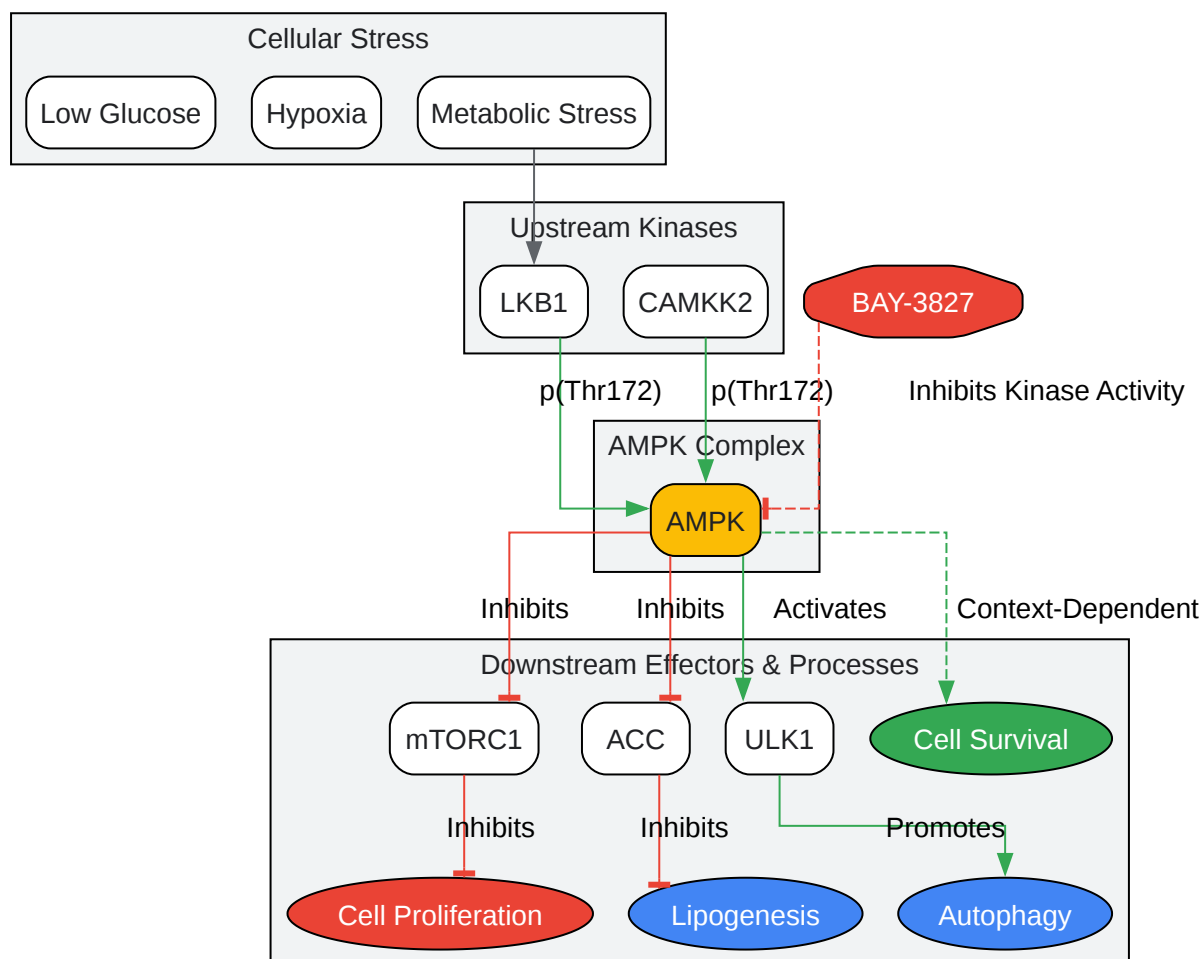
Cell Line	MYCN Status	Treatment	Concentration (nM)	Viability (% of Control)
SH-SY5Y	Amplified	DMSO	-	100 ± 5.2
BAY-3827	10	95 ± 4.8		
BAY-3827	50	72 ± 6.1		
BAY-3827	100	51 ± 5.5		
BAY-3827	200	35 ± 4.9		
SK-N-AS	Non-amplified	DMSO	-	100 ± 6.3
BAY-3827	10	98 ± 5.9		
BAY-3827	50	85 ± 7.2		
BAY-3827	100	68 ± 6.8		
BAY-3827	200	52 ± 6.1		

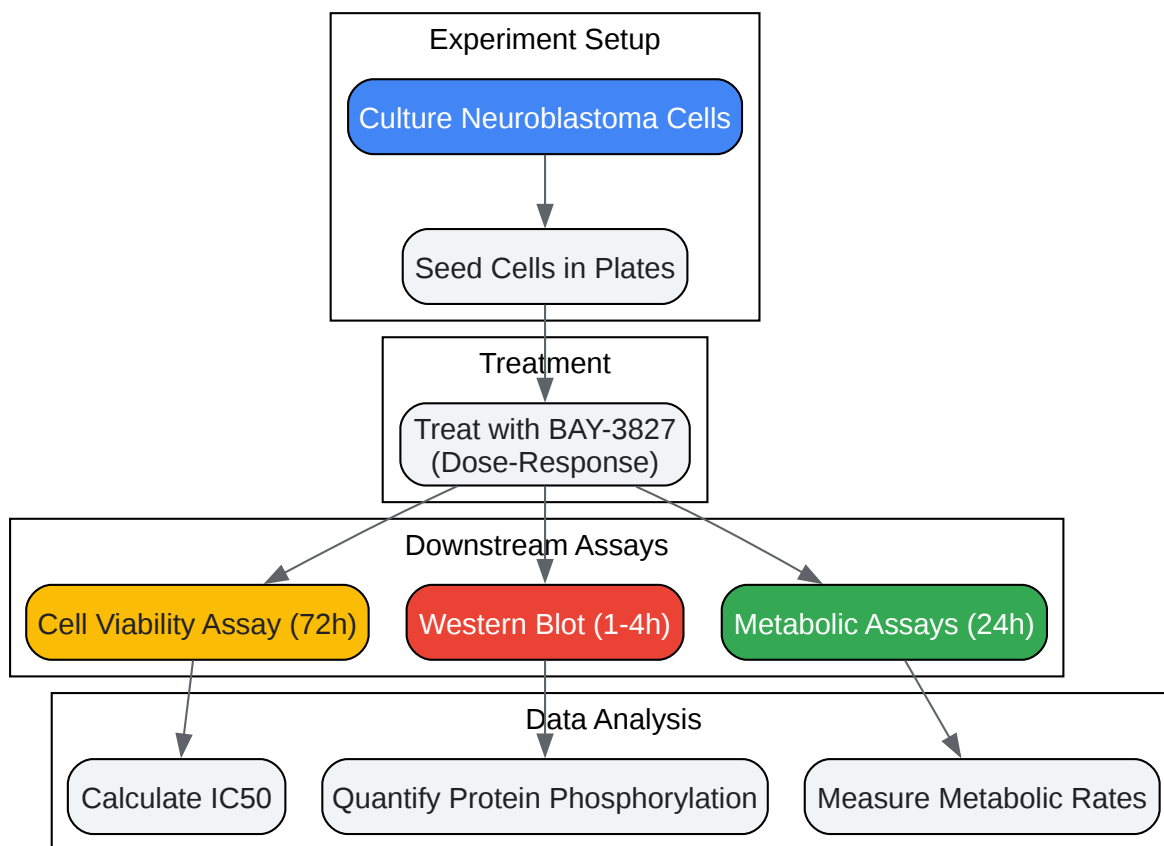
Table 3: Hypothetical Quantification of Western Blot Data for AMPK Pathway Proteins

Treatment (1h)	p-AMPKα (Thr172) / Total AMPKα	p-ACC (Ser79) / Total ACC	p-p70S6K (Thr389) / Total p70S6K
DMSO Control	1.00 ± 0.12	1.00 ± 0.15	1.00 ± 0.11
BAY-3827 (100 nM)	1.15 ± 0.14	0.25 ± 0.08	1.85 ± 0.21
Metformin (5 mM)	2.50 ± 0.31	3.10 ± 0.35	0.45 ± 0.09

Note: BAY-3827 can paradoxically increase Thr172 phosphorylation while inhibiting kinase activity.[\[6\]](#)[\[7\]](#)

Signaling Pathways and Experimental Workflow





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